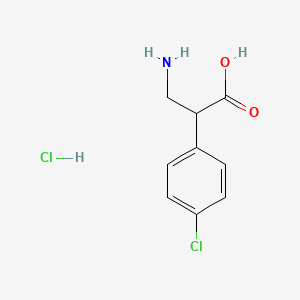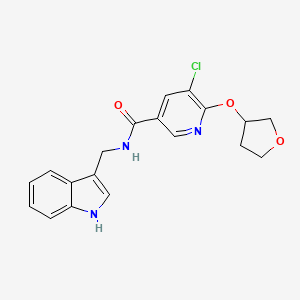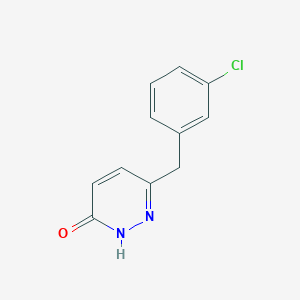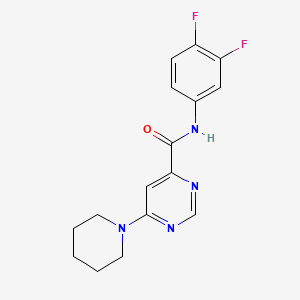![molecular formula C16H14ClN3O4 B2898270 Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034469-95-7](/img/structure/B2898270.png)
Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, and a 5-chloropyrimidin-2-yl group. The benzo[d][1,3]dioxol-5-yl group is a common motif in organic chemistry and is found in many biologically active molecules . The pyrrolidin-1-yl group is a type of nitrogen-containing five-membered ring, and the 5-chloropyrimidin-2-yl group is a type of nitrogen-containing six-membered ring with a chlorine substituent .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the benzo[d][1,3]dioxol-5-yl group, and the attachment of the 5-chloropyrimidin-2-yl group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the methanone (a type of ketone) central group. The exact structure would depend on the specific synthetic steps used to create the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich benzo[d][1,3]dioxol-5-yl group, the nitrogen in the pyrrolidin-1-yl group, and the chlorine in the 5-chloropyrimidin-2-yl group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any chiral centers .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Benzo[d][1,3]dioxol-5-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a compound of interest in the field of organic chemistry due to its structural complexity and potential applications. Research has focused on the synthesis of related heterocyclic compounds, exploring various synthetic routes and chemical properties. For example, studies have demonstrated the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, highlighting the potential for generating a wide array of structurally diverse molecules (K. Majumdar, U. Das, N. Jana, 1998). This work underscores the versatility of related compounds in synthetic chemistry, providing a foundation for further exploration.
Crystal Structure and DFT Study
The crystal structure and density functional theory (DFT) studies of related compounds, such as boric acid ester intermediates with benzene rings, have been extensively investigated. These studies aim to understand the molecular structure, electronic properties, and reactivity of such compounds. For instance, the analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds revealed insights into their conformational and electronic characteristics (P.-Y. Huang et al., 2021). These findings are crucial for designing molecules with desired properties for various applications, including materials science and pharmaceuticals.
Antiviral Properties
Research into the antiviral properties of benzofuran-transition metal complexes has shown promising results. Compounds synthesized from related structures have been tested for HIV inhibitory activity, with some showing significant potency (S. Galal et al., 2010). This area of study is particularly important for developing new antiviral agents that can offer alternatives to existing therapies, potentially with fewer side effects or greater efficacy.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of new coumarin derivatives, including structures related to benzo[d][1,3]dioxol-5-yl compounds, have been explored (M. A. Al-Haiza, M. S. Mostafa, M. El-kady, 2003). These studies contribute to the ongoing search for new antimicrobial agents that can combat resistant strains of bacteria and fungi, highlighting the therapeutic potential of such compounds in medicine.
In Silico Drug-likeness and Microbial Investigation
The drug-likeness and antimicrobial properties of synthesized compounds have been assessed through in silico studies and in vitro experiments (K. Pandya et al., 2019). These investigations provide valuable insights into the pharmacological potential of benzo[d][1,3]dioxol-5-yl related compounds, facilitating the identification of promising candidates for further development as therapeutic agents.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been reported to have antitumor and antimicrobial activities , suggesting potential targets could be cellular components involved in these biological processes.
Mode of Action
It has been suggested that similar compounds can induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that the compound might interact with its targets to disrupt normal cellular processes, leading to cell death.
Biochemical Pathways
Given its potential antitumor and antimicrobial activities , it is likely that the compound affects pathways related to cell growth and division, as well as those involved in microbial survival and proliferation.
Result of Action
Similar compounds have been reported to induce apoptosis and cause cell cycle arrests in cancer cell lines , suggesting that the compound might have similar effects.
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c17-11-6-18-16(19-7-11)24-12-3-4-20(8-12)15(21)10-1-2-13-14(5-10)23-9-22-13/h1-2,5-7,12H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQVNNWUAROLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]propanamide](/img/structure/B2898193.png)

![(E)-2-styryl-1-undecyl-1H-benzo[d]imidazole](/img/structure/B2898197.png)
![(2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2898198.png)


![1-methyl-2-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2898202.png)



![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2898209.png)